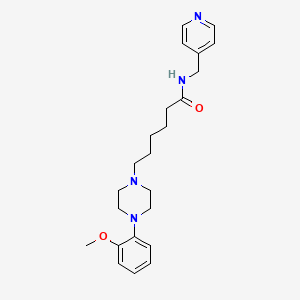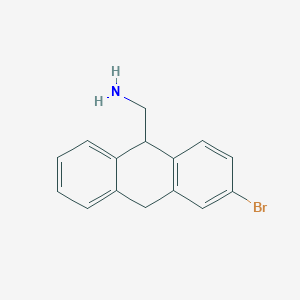amino]chromane-5-carboxamide](/img/structure/B10792280.png)
8-Fluoro-3-[[4-(6-fluoro-1H-indol-1-yl)butyl](propyl)amino]chromane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-[4-(6-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-Fluoro-3-[4-(6-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide involves multiple stepsCommon reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and N,N-dimethylmethylene ammonium chloride . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylates, while reduction can yield indole-3-carbinols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Fluoro-3-[4-(6-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing cell signaling pathways . This binding can lead to various biological effects, such as modulation of enzyme activity and alteration of gene expression .
Comparison with Similar Compounds
When compared to other indole derivatives, 8-Fluoro-3-[4-(6-fluoro-1H-indol-1-yl)butylamino]chromane-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
Indole-3-carbinol: Known for its anticancer properties.
Indole-2-carboxylates: Studied for their antiviral activities.
Indole-3-acetic acid: A plant hormone with various biological functions.
These compounds share the indole nucleus but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C25H29F2N3O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
8-fluoro-3-[4-(6-fluoroindol-1-yl)butyl-propylamino]-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C25H29F2N3O2/c1-2-10-29(11-3-4-12-30-13-9-17-5-6-18(26)14-23(17)30)19-15-21-20(25(28)31)7-8-22(27)24(21)32-16-19/h5-9,13-14,19H,2-4,10-12,15-16H2,1H3,(H2,28,31) |
InChI Key |
JDYYDLOQTJPFPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCCCN1C=CC2=C1C=C(C=C2)F)C3CC4=C(C=CC(=C4OC3)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide](/img/structure/B10792203.png)


![2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl 4-(3-piperidin-1-ylpropoxy)benzoate](/img/structure/B10792221.png)
![N-(4-Methanesulfonyloxyphenylmethyl)-4-[2-(1-methylethyl)phenyl]-1-piperazinehexanamide](/img/structure/B10792228.png)

![(3R)-(+)-3-((Cyclopropylmethyl){[6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl]methyl}amino)-8-fluorochromane-5-carboxamide](/img/structure/B10792251.png)
![3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792255.png)
![3-{(Cyclopropylmethyl)[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792256.png)
![3-{Cyclobutyl[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792261.png)
![3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792266.png)
![3-{(Cyclopropylmethyl)[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792273.png)
amino]chromane-5-carboxamide](/img/structure/B10792278.png)
